2-[(2-Pentyl-3,4-dihydro-2H-pyrrol-5-yl)sulfanyl]ethan-1-ol
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Overview
Description
2-((2-Pentyl-3,4-dihydro-2H-pyrrol-5-yl)thio)ethanol is a chemical compound that features a pyrrole ring, which is a five-membered heterocyclic structure containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Pentyl-3,4-dihydro-2H-pyrrol-5-yl)thio)ethanol typically involves the reaction of a pyrrole derivative with a thiol compound under specific conditions. One common method includes the use of a base to deprotonate the thiol, followed by nucleophilic substitution on the pyrrole ring . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction mechanisms but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-((2-Pentyl-3,4-dihydro-2H-pyrrol-5-yl)thio)ethanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the thiol group to a sulfoxide or sulfone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl or acyl groups onto the pyrrole ring .
Scientific Research Applications
2-((2-Pentyl-3,4-dihydro-2H-pyrrol-5-yl)thio)ethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((2-Pentyl-3,4-dihydro-2H-pyrrol-5-yl)thio)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dihydro-2H-pyrrol-5-yl)pyridine: Another pyrrole derivative with similar structural features.
2-(2-((3,5-Dimethyl-1H-pyrrol-2-yl)methylene)-3-methoxy-2H-pyrrol-5-yl)-1H-indole: Known for its potential anticancer properties.
Uniqueness
2-((2-Pentyl-3,4-dihydro-2H-pyrrol-5-yl)thio)ethanol is unique due to its specific combination of a pyrrole ring and a thiol group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
61309-26-0 |
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Molecular Formula |
C11H21NOS |
Molecular Weight |
215.36 g/mol |
IUPAC Name |
2-[(2-pentyl-3,4-dihydro-2H-pyrrol-5-yl)sulfanyl]ethanol |
InChI |
InChI=1S/C11H21NOS/c1-2-3-4-5-10-6-7-11(12-10)14-9-8-13/h10,13H,2-9H2,1H3 |
InChI Key |
ISJGDZNGWPBUIE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CCC(=N1)SCCO |
Origin of Product |
United States |
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